3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
CAS No.:
Cat. No.: VC15160374
Molecular Formula: C27H23FN6O3
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23FN6O3 |
|---|---|
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C27H23FN6O3/c1-37-21-9-7-20(8-10-21)32-12-14-33(15-13-32)27(36)18-4-11-22-23(16-18)34-25(29-26(22)35)24(30-31-34)17-2-5-19(28)6-3-17/h2-11,16,31H,12-15H2,1H3 |
| Standard InChI Key | QASRFTMPAGESFN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F |
Introduction
Molecular Formula and Weight
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Molecular Formula: C22H22FN5O2
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Molecular Weight: 397.45 g/mol
Structural Features
The compound features a quinazolinone core fused with a triazole ring, which is substituted with a piperazine moiety. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the Quinazolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
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Triazole Formation: The introduction of the triazole ring can be accomplished via cycloaddition reactions.
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Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions.
Example Synthetic Route
A potential synthetic route could involve:
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Synthesis of the quinazolinone precursor.
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Triazole formation via a [3+2] cycloaddition reaction.
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Attachment of the piperazine group through an acylation reaction.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The presence of fluorine and methoxy groups is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Mechanism of Action
While specific studies on this exact compound may be limited, related compounds have been shown to induce apoptosis in cancer cells by:
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Inhibiting key signaling pathways involved in cell proliferation.
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Inducing oxidative stress leading to cell death.
In Vitro Studies
Research has demonstrated that derivatives of quinazolinone and triazole exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, compounds similar to 3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)- triazolo[1,5-a]quinazolin-5(4H)-one have shown IC50 values in the micromolar range against A-549 lung carcinoma cells.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | A-549 |
| Compound B | 15 | MCF-7 |
| Target Compound | TBD | TBD |
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